Cas no 2228396-70-9 (tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate)

tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate
- 2228396-70-9
- tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate
- EN300-1871105
-
- インチ: 1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-5-6-14(18)13(11-12)17(9-10-19)7-4-8-17/h5-6,11H,4,7-10,19H2,1-3H3,(H,20,21)
- InChIKey: IKKPUVJFHSWAOG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=C1C1(CCN)CCC1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 324.1604557g/mol
- どういたいしつりょう: 324.1604557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871105-10.0g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1871105-0.1g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1871105-2.5g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1871105-0.5g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1871105-0.05g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1871105-10g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1871105-5g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-1871105-0.25g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1871105-5.0g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1871105-1.0g |
tert-butyl N-{3-[1-(2-aminoethyl)cyclobutyl]-4-chlorophenyl}carbamate |
2228396-70-9 | 1g |
$1343.0 | 2023-06-01 |
tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamateに関する追加情報
tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate: A Comprehensive Overview
The compound tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate, identified by the CAS number 2228396-70-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclobutane ring, and a chlorophenyl moiety. The presence of these functional groups makes it a versatile compound with diverse reactivity and biological activity.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as a precursor for the synthesis of bioactive molecules, particularly in the development of novel drugs targeting specific therapeutic areas. The cyclobutane ring, a key structural feature, has been shown to enhance the stability and bioavailability of the compound, making it an attractive candidate for drug design.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the product. This has been a significant advancement in the field of organic synthesis, particularly for complex molecules with multiple functional groups.
The biological activity of tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate has been extensively studied in recent years. Experimental data suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, which could be harnessed for the treatment of chronic diseases such as arthritis and neurodegenerative disorders. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for cancer therapy.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique physical properties, such as high thermal stability and mechanical strength, make it suitable for use in advanced polymer systems and composite materials. Researchers are currently investigating its potential as a building block for high-performance polymers used in aerospace and automotive industries.
The development of efficient analytical techniques has played a crucial role in understanding the properties of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided valuable insights into its molecular structure and reactivity. These advancements have not only enhanced our understanding of the compound but also paved the way for its broader application in various fields.
In conclusion, tert-butyl N-{3-1-(2-aminoethyl)cyclobutyl-4-chlorophenyl}carbamate is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with its versatile reactivity and biological activity, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to both academia and industry.
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